molecular formula C12H12O7 B1212030 Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer CAS No. 26427-28-1

Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer

Cat. No. B1212030
CAS RN: 26427-28-1
M. Wt: 268.22 g/mol
InChI Key: YAAJEAWMNSBEEG-UHFFFAOYSA-N
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Description

Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer, also known as copolymer, pyran or DIVEMA, belongs to the class of organic compounds known as tetracarboxylic acids and derivatives. These are carboxylic acids containing exactly four carboxyl groups .

Scientific Research Applications

Syntheses and Biological Activity

A study by Han et al. (1990) discussed the synthesis of the alternating copolymer poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) from maleic anhydride and methyl 3,4-dihydro-2H-pyran-2-carboxylate. This copolymer showed biological activity similar to the reference polymer DIVEMA, with a strong antitumor activity when bound with 5-fluorouracil (Han et al., 1990).

Polynucleotide Analogs

Han et al. (1992) synthesized 2-(Thymin-1-ylmethyl)-3,4-dihydro-2H-pyran and 2-(adenin-9-ylmethyl)-3,4-dihydro-2H-pyran, which, after polymerization with maleic anhydride, yielded polymers analogues of poly(thymidylic acid) and poly(adenylic acid) (Han et al., 1992).

Synthesis and Properties of Polysaccharide-type Polymers

Komada et al. (1978) prepared Poly(trans-3,4-dihydroxytetrahydropyran-6,2-diyloxymethylene), a polysaccharide-type polymer, demonstrating properties like natural dextran and significant water sorption (Komada et al., 1978).

Antitumor Activity of Poly(3,4-dihydro-2h-pyran-co-maleic anhydride-co-vinyl acetate)

Can et al. (2005) studied the antitumor activity of poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate), showing its potential in vitro cytotoxicities against human Burkitt lymphoma cell line (Can et al., 2005).

Adjuvant Effects of Pyran Copolymer

Regelson (1978) highlighted the molecular weight-related biologic effects of Pyran copolymer, including its immunoadjuvant properties and potential in antitumor and antiviral therapies (Regelson, 1978).

Inhibition of DNA Polymerases

Dicioccio and Srivastava (1978) found that Pyrans, as co-polymers of divinyl ether and maleic anhydride, inhibited terminal deoxyribonucleotidyltransferase from human cells more potently than other DNA polymerases, including those from simian sarcoma virus (Dicioccio & Srivastava, 1978).

properties

IUPAC Name

6-(2,5-dioxooxolan-3-yl)-4-methyl-4,6,7,7a-tetrahydro-3aH-furo[3,4-c]pyran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O7/c1-4-9-6(11(15)19-12(9)16)2-7(17-4)5-3-8(13)18-10(5)14/h4-7,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAJEAWMNSBEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)C3CC(=O)OC3=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949315
Record name 6-(2,5-Dioxooxolan-3-yl)-4-methyltetrahydro-3H-furo[3,4-c]pyran-1,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dioxotetrahydrofuran-3-yl)-4-methyltetrahydro-1H-furo[3,4-c]pyran-1,3(6H)-dione

CAS RN

26427-28-1
Record name 6-(2,5-Dioxooxolan-3-yl)-4-methyltetrahydro-3H-furo[3,4-c]pyran-1,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer
Reactant of Route 2
Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer
Reactant of Route 3
Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer
Reactant of Route 4
Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer
Reactant of Route 5
Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer
Reactant of Route 6
Pyran-3,4-dicarboxylic anhydride, tetrahydro-2-methyl-6-(tetrahydro-2,5-dioxo-3-furyl)-, polymer

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